molecular formula C7H12ClIO B12864500 (R)-4-Chloro-6-iodohept-6-en-1-ol

(R)-4-Chloro-6-iodohept-6-en-1-ol

Cat. No.: B12864500
M. Wt: 274.53 g/mol
InChI Key: YAYMQIVCAYURNM-SSDOTTSWSA-N
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Description

®-4-Chloro-6-iodohept-6-en-1-ol is an organic compound characterized by the presence of chlorine and iodine atoms attached to a heptene backbone with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Chloro-6-iodohept-6-en-1-ol typically involves multi-step organic reactions. One common method is the halogenation of heptene derivatives followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-4-Chloro-6-iodohept-6-en-1-ol may involve large-scale halogenation processes using chlorine and iodine sources The reaction is carefully controlled to ensure the correct placement of halogen atoms and to minimize by-products

Chemical Reactions Analysis

Types of Reactions

®-4-Chloro-6-iodohept-6-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the double bond to a single bond.

    Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol can be used to develop new pharmaceuticals. Its halogen atoms and hydroxyl group provide sites for further modification, potentially leading to compounds with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Chloro-6-iodohept-6-en-1-ol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Chloro-6-bromohept-6-en-1-ol: Similar structure but with a bromine atom instead of iodine.

    ®-4-Chloro-6-fluorohept-6-en-1-ol: Contains a fluorine atom instead of iodine.

    ®-4-Chloro-6-iodohept-6-en-2-ol: The hydroxyl group is positioned at the second carbon instead of the first.

Uniqueness

®-4-Chloro-6-iodohept-6-en-1-ol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and interactions. The specific placement of the hydroxyl group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C7H12ClIO

Molecular Weight

274.53 g/mol

IUPAC Name

(4R)-4-chloro-6-iodohept-6-en-1-ol

InChI

InChI=1S/C7H12ClIO/c1-6(9)5-7(8)3-2-4-10/h7,10H,1-5H2/t7-/m1/s1

InChI Key

YAYMQIVCAYURNM-SSDOTTSWSA-N

Isomeric SMILES

C=C(C[C@@H](CCCO)Cl)I

Canonical SMILES

C=C(CC(CCCO)Cl)I

Origin of Product

United States

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